3-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL]ACETIC ACID 3-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL]ACETIC ACID
Brand Name: Vulcanchem
CAS No.: 1848-99-3
VCID: VC0154488
InChI: InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
SMILES: C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol

3-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL]ACETIC ACID

CAS No.: 1848-99-3

Main Products

VCID: VC0154488

Molecular Formula: C11H10N2O5

Molecular Weight: 250.21 g/mol

3-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL]ACETIC ACID - 1848-99-3

CAS No. 1848-99-3
Product Name 3-(CARBOXYMETHYL)-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL]ACETIC ACID
Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
IUPAC Name 2-[3-(carboxymethyl)-2-oxobenzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C11H10N2O5/c14-9(15)5-12-7-3-1-2-4-8(7)13(11(12)18)6-10(16)17/h1-4H,5-6H2,(H,14,15)(H,16,17)
Standard InChIKey JMTPLUIWGNLLNB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)N2CC(=O)O)CC(=O)O
PubChem Compound 228472
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator